Guanosine 3',5'-Cyclic Monophosphate Monoammonium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

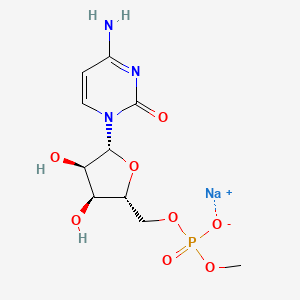

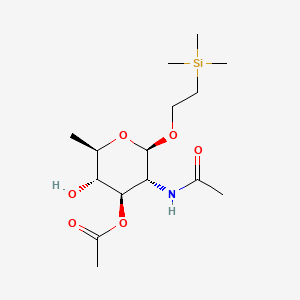

Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt: is a salt form of Guanosine 3’,5’-Cyclic Monophosphate, an important intracellular second messenger. This compound plays a crucial role in the transduction of various stimuli, mediating metabolic and growth regulation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt typically involves the cyclization of guanosine triphosphate (GTP) through the action of guanylate cyclase enzymes. This process results in the formation of cyclic guanosine monophosphate (cGMP), which is then converted to its monoammonium salt form .

Industrial Production Methods: Industrial production of this compound often involves large-scale enzymatic reactions using guanylate cyclase to convert GTP to cGMP. The cGMP is then purified and reacted with ammonium ions to form the monoammonium salt .

Análisis De Reacciones Químicas

Types of Reactions: Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.

Reduction: Reduction reactions can convert the compound back to its non-cyclic form.

Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different cyclic nucleotide analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used under mild acidic or basic conditions.

Major Products:

Oxidation: Oxidized cGMP derivatives.

Reduction: Non-cyclic guanosine monophosphate.

Substitution: Cyclic nucleotide analogs with different substituents.

Aplicaciones Científicas De Investigación

Chemistry: Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt is used as a model compound in studies of nucleotide chemistry and enzymatic reactions involving cyclic nucleotides .

Biology: In biological research, this compound is used to study signal transduction pathways, particularly those involving cyclic nucleotide-dependent protein kinases .

Medicine: The compound is used in medical research to investigate its role in various physiological processes, including vasodilation, platelet aggregation, and phototransduction .

Industry: In the industrial sector, Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt is used in the production of pharmaceuticals and as a research reagent in biochemical assays .

Mecanismo De Acción

Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt exerts its effects by acting as a second messenger in various signal transduction pathways. It interacts with three main types of intracellular receptor proteins:

cGMP-dependent protein kinases (PKG): Activation of PKG leads to phosphorylation of target proteins, resulting in various cellular responses.

cGMP-regulated channels: These channels modulate ion flow across cell membranes, affecting cellular excitability.

cGMP-regulated cyclic nucleotide phosphodiesterases: These enzymes degrade cGMP, regulating its intracellular levels.

Comparación Con Compuestos Similares

Adenosine 3’,5’-Cyclic Monophosphate (cAMP): Another important second messenger involved in similar signal transduction pathways.

Inosine 3’,5’-Cyclic Monophosphate: A less common cyclic nucleotide with similar functions.

Cytidine 3’,5’-Cyclic Monophosphate: Another cyclic nucleotide with distinct biological roles.

Uniqueness: Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt is unique due to its specific interaction with guanylate cyclase and its role in mediating the effects of nitric oxide and natriuretic peptides. This makes it a critical component in the regulation of vascular tone, cardiac function, and cellular growth .

Propiedades

Número CAS |

55726-99-3 |

|---|---|

Fórmula molecular |

C10H15N6O7P |

Peso molecular |

362.24 g/mol |

Nombre IUPAC |

azanium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one |

InChI |

InChI=1S/C10H12N5O7P.H3N/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);1H3/t3-,5-,6-,9-;/m1./s1 |

Clave InChI |

PEFDKFBLBTWZGP-GWTDSMLYSA-N |

SMILES isomérico |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)[O-].[NH4+] |

SMILES canónico |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)[O-].[NH4+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one](/img/structure/B13842499.png)

![2-[(3-bromophenyl)methyl]Pyrimidine](/img/structure/B13842528.png)

![7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13842532.png)

![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13842551.png)

![[UL-13C6gal]Lactose](/img/structure/B13842568.png)